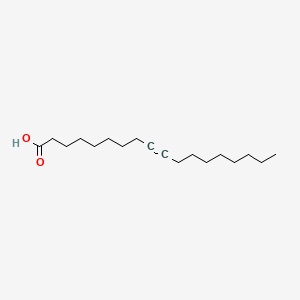

Stearolic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of 9-Octadecynoic acid, also known as Stearolic acid, are not well-documented in the literature. This compound is a fatty acid, and fatty acids are known to interact with a variety of cellular components, including cell membranes and various enzymes. The specific targets of this compound remain to be identified .

Mode of Action

As a fatty acid, it may interact with its targets through a variety of mechanisms, including direct binding to proteins, incorporation into cell membranes, or serving as a precursor for other bioactive molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Fatty acids like this compound can be involved in a variety of biochemical processes, including lipid metabolism and inflammation. They can also serve as signaling molecules, affecting the activity of various enzymes and receptors .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body, where it can be metabolized by various enzymes. The metabolites of this compound would then be excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its classification as a fatty acid, it may influence cell membrane fluidity and function, signal transduction pathways, and gene expression. These effects would depend on the specific targets of this compound, which are currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other lipids can affect its absorption and distribution. Additionally, factors such as pH and temperature can influence its stability and reactivity .

Analyse Biochimique

Biochemical Properties

9-Octadecynoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. It is known to interact with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are crucial intermediates in lipid metabolism. Additionally, 9-Octadecynoic acid can inhibit the activity of certain desaturases, enzymes responsible for introducing double bonds into fatty acids, thereby affecting the synthesis of unsaturated fatty acids .

Cellular Effects

The effects of 9-Octadecynoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Octadecynoic acid can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, 9-Octadecynoic acid can alter the expression of genes involved in fatty acid oxidation and energy homeostasis .

Molecular Mechanism

At the molecular level, 9-Octadecynoic acid exerts its effects through various mechanisms. One key mechanism involves the inhibition of stearoyl-CoA desaturase (SCD), an enzyme that converts saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, 9-Octadecynoic acid reduces the levels of monounsaturated fatty acids, which can impact membrane fluidity and cellular signaling. Additionally, 9-Octadecynoic acid can bind to and activate PPARs, leading to changes in gene expression and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Octadecynoic acid can vary over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to 9-Octadecynoic acid has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression. These temporal effects highlight the importance of considering the duration of exposure in experimental designs .

Dosage Effects in Animal Models

The effects of 9-Octadecynoic acid in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, 9-Octadecynoic acid may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These adverse effects underscore the need for careful dosage optimization in therapeutic applications and experimental studies .

Metabolic Pathways

9-Octadecynoic acid is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA synthetase and incorporated into acyl-CoA derivatives. These derivatives can enter various metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids. The interactions of 9-Octadecynoic acid with these enzymes and pathways can influence metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, 9-Octadecynoic acid is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipid droplets, membranes, and other cellular compartments. The distribution of 9-Octadecynoic acid within cells can affect its localization and accumulation, influencing its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 9-Octadecynoic acid is critical for its function. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it can participate in lipid metabolism and signaling. Post-translational modifications, such as palmitoylation, can direct 9-Octadecynoic acid to specific cellular compartments, enhancing its interactions with target proteins and enzymes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide 9-octadécynoïque peut être synthétisé par diverses méthodes. Une approche courante implique l'hydrogénation partielle de l'acide oléique (acide 9-octadécénoïque) en utilisant un catalyseur tel que le ruthénium-étain-alumine (Ru-Sn-Al2O3) . Les conditions réactionnelles, y compris la séquence d'incorporation métallique sur le catalyseur, affectent considérablement le comportement catalytique et la préservation de la liaison insaturée .

Méthodes de production industrielle

La production industrielle de l'acide 9-octadécynoïque implique généralement l'utilisation de procédés catalytiques avancés pour garantir un rendement et une pureté élevés. La méthode sol-gel est souvent utilisée pour incorporer des particules métalliques sur le catalyseur, ce qui donne des particules finement et uniformément réparties qui améliorent l'activité catalytique et la sélectivité .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 9-octadécynoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, conduisant à la formation d'oxydes.

Réduction : Cette réaction implique le retrait d'oxygène ou l'ajout d'hydrogène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'acide 9-octadécynoïque comprennent l'hydrogène gazeux pour les réactions de réduction et l'oxygène ou des agents oxydants pour les réactions d'oxydation. Les conditions réactionnelles, telles que la température et la pression, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'acide 9-octadécynoïque dépendent du type de réaction et des réactifs utilisés. Par exemple, l'hydrogénation de l'acide 9-octadécynoïque peut produire du 9-octadécèn-1-ol, un intermédiaire précieux dans la synthèse de divers produits chimiques .

Applications de la recherche scientifique

L'acide 9-octadécynoïque a un large éventail d'applications dans la recherche scientifique, notamment :

Biologie : Il est étudié pour ses activités biologiques potentielles et ses effets sur les processus cellulaires.

Médecine : Il est étudié pour ses applications thérapeutiques potentielles, y compris son rôle dans le développement de nouveaux médicaments et traitements.

Industrie : Il est utilisé dans la production de produits agrochimiques, pharmaceutiques et de colorants.

Mécanisme d'action

Le mécanisme d'action de l'acide 9-octadécynoïque implique son interaction avec les cibles moléculaires et les voies dans les cellules. Le composé peut subir diverses réactions chimiques, telles que l'oxydation et la réduction, ce qui peut affecter son activité biologique et son efficacité . Les cibles moléculaires et les voies spécifiques impliquées dans son mécanisme d'action sont encore à l'étude et peuvent varier en fonction de l'application et du contexte.

Applications De Recherche Scientifique

9-Octadecynoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an important organic intermediate in the synthesis of various chemicals and materials.

Biology: It is studied for its potential biological activities and effects on cellular processes.

Medicine: It is investigated for its potential therapeutic applications, including its role in the development of new drugs and treatments.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à l'acide 9-octadécynoïque comprennent :

Acide 9-octadécénoïque (acide oléique) : Ce composé présente une double liaison entre les neuvième et dixième atomes de carbone au lieu d'une triple liaison.

Acide élaïdique : Il s'agit de l'isomère trans de l'acide oléique et possède des propriétés chimiques similaires.

Unicité

L'acide 9-octadécynoïque est unique en raison de la présence d'une triple liaison dans sa structure, ce qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à ses homologues présentant des doubles liaisons. Cette unicité le rend précieux dans diverses applications chimiques et industrielles .

Propriétés

IUPAC Name |

octadec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTIBVZDHOMOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198647 | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-24-1 | |

| Record name | 9-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Stearolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Stearolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-9-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)

![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)

![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)

![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)

![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)